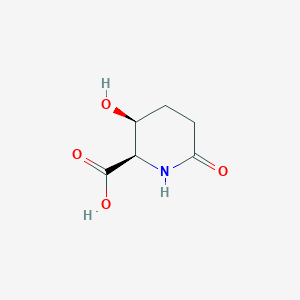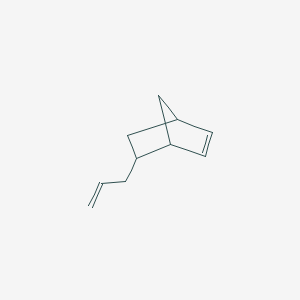
5-Allyl-2-norbornene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Allyl-2-norbornene is an organic compound with the molecular formula C10H14. It is a derivative of norbornene, featuring an allyl group attached to the norbornene ring. This compound is of significant interest in the field of organic chemistry due to its unique structure and reactivity.
Preparation Methods
5-Allyl-2-norbornene can be synthesized through the hydroallylation of norbornadiene with allyl formate in the presence of palladium(0) complexes. The reaction proceeds via two mechanisms: one where the carbon-carbon bond between norbornadiene and the allyl ligand forms before the cleavage of the formyl carbon-hydrogen bond and elimination of carbon dioxide, and another where the bond forms after these processes . The catalytically active complex in both mechanisms is palladium(allyl formate)(acetonitrile), and the rate-determining step is the formation of the carbon-norbornadiene-carbon allyl bond .
Chemical Reactions Analysis
5-Allyl-2-norbornene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: It can be reduced to form saturated hydrocarbons.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of various substituted norbornene derivatives.
Common reagents used in these reactions include palladium catalysts, hydrogen gas for reduction, and oxidizing agents like peroxides for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Allyl-2-norbornene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: Its derivatives are studied for potential biological activity and applications in drug development.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Allyl-2-norbornene involves its reactivity with various catalysts and reagents. The formation of the carbon-norbornadiene-carbon allyl bond is a key step in its synthesis and subsequent reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
5-Allyl-2-norbornene can be compared with other norbornene derivatives such as:
Norbornene: The parent compound, which lacks the allyl group.
5-Ethylidene-2-norbornene: Another derivative with an ethylidene group instead of an allyl group.
Norbornadiene: A diene form of norbornene with two double bonds.
The uniqueness of this compound lies in its allyl group, which imparts distinct reactivity and properties compared to other norbornene derivatives .
Properties
CAS No. |
31663-53-3 |
|---|---|
Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
IUPAC Name |
5-prop-2-enylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C10H14/c1-2-3-9-6-8-4-5-10(9)7-8/h2,4-5,8-10H,1,3,6-7H2 |
InChI Key |
UAKPCRIFCXQISY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1CC2CC1C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


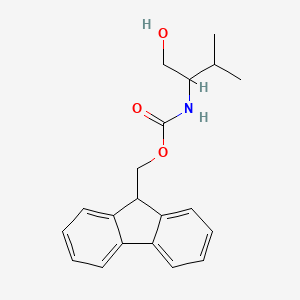

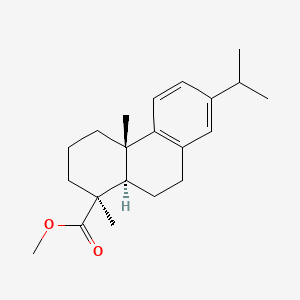
![(3E)-3-[(2E,4E)-1-hydroxy-4-methyl-6-[(1R,6R)-1,2,7-trimethyl-5-oxo-3,9,10-trioxatricyclo[4.3.1.02,4]decan-8-yl]hepta-2,4-dienylidene]pyrrolidine-2,4-dione](/img/structure/B13834503.png)
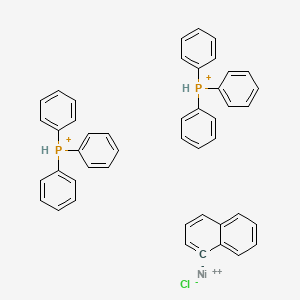

![[8-[(4-Amino-2-nitrophenyl)azo]-7-hydroxy-2-naphthyl]trimethylammonium](/img/structure/B13834519.png)
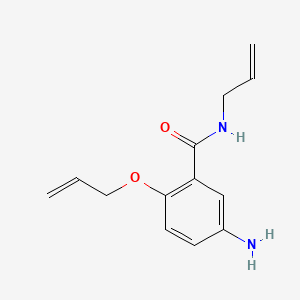
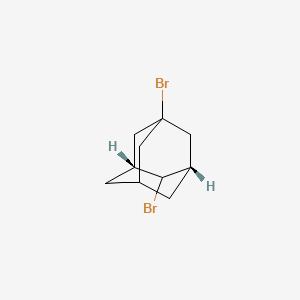
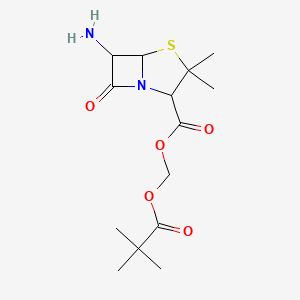
![4-[2-(Dipropylamino)ethyl]-3-diazooxindole](/img/structure/B13834548.png)
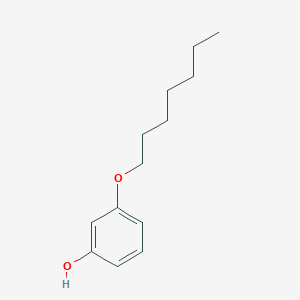
![6-Fluoro-2-methylimidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde](/img/structure/B13834556.png)
